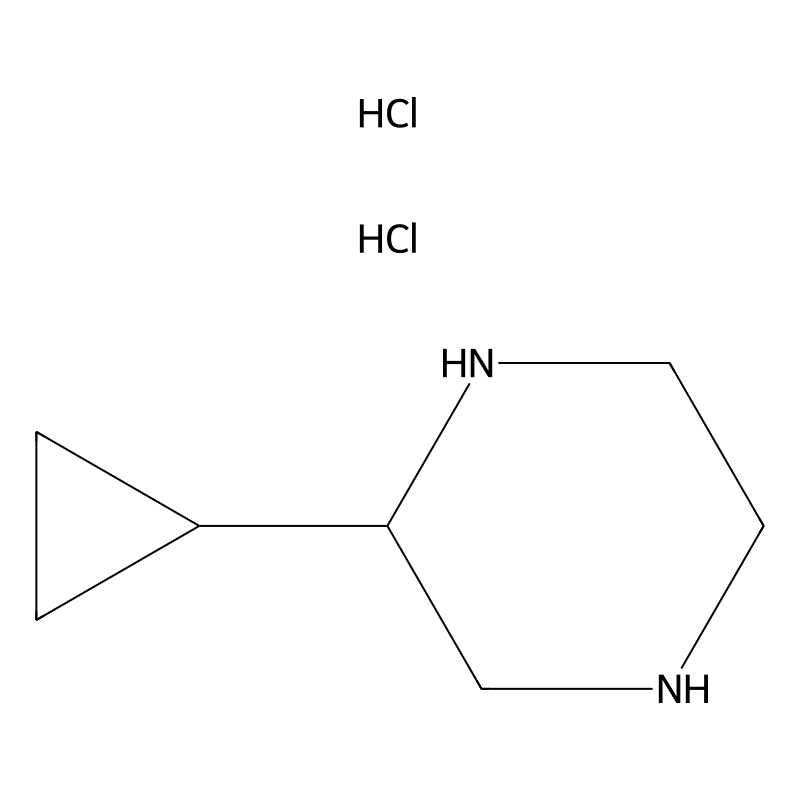

2-Cyclopropyl-piperazine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperazine derivatives, including “2-cyclopropyl-piperazine dihydrochloride”, are generally important in the field of medicinal chemistry . They are often used as building blocks in the synthesis of various pharmaceutical drugs due to their versatile chemical properties .

- Piperazine derivatives, including “2-Cyclopropyl-piperazine dihydrochloride”, are often used as building blocks in the synthesis of various pharmaceutical drugs due to their versatile chemical properties .

- They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

- These methods have been published between 2015 and 2020 .

Medicinal Chemistry

Synthesis Methods

- Piperazine derivatives are often used as building blocks in the synthesis of various pharmaceutical drugs due to their versatile chemical properties .

- They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

- These methods have been published between 2015 and 2020 .

Pharmaceutical Industry

Chemical Synthesis

2-Cyclopropyl-piperazine dihydrochloride is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a cyclopropyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 199.12 g/mol. This compound exists as a dihydrochloride salt, enhancing its solubility and stability in various applications.

The chemical behavior of 2-Cyclopropyl-piperazine dihydrochloride can be influenced by its functional groups. Notably, the piperazine moiety allows for various nucleophilic substitutions and cyclization reactions. It can undergo:

- N-Alkylation: The nitrogen atoms in the piperazine ring can be alkylated to form derivatives with varying biological activities.

- Acylation: The primary amine groups can react with acyl chlorides to yield acylated derivatives.

- Cyclization Reactions: The cyclopropyl group can participate in ring-opening reactions under specific conditions, leading to more complex structures.

2-Cyclopropyl-piperazine dihydrochloride exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as:

- Antidepressants: Compounds with similar structures have shown efficacy in treating depression due to their interaction with serotonin receptors.

- Antipsychotics: The piperazine structure is common in many antipsychotic medications, suggesting potential therapeutic applications.

- Neuroactive Agents: Research indicates that this compound may modulate neurotransmitter systems, contributing to its psychoactive properties.

Several methods have been developed for synthesizing 2-Cyclopropyl-piperazine dihydrochloride:

- Cyclization of Amines: Utilizing cyclopropyl-substituted amines and piperazine precursors through cyclization reactions.

- Ugi Reaction: A multicomponent reaction that allows for the formation of piperazine derivatives by combining isocyanides, amines, and carboxylic acids.

- Photocatalytic Synthesis: Recent advances involve using light to drive reactions that form piperazine derivatives efficiently .

The applications of 2-Cyclopropyl-piperazine dihydrochloride span various fields:

- Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly for compounds targeting central nervous system disorders.

- Chemical Research: Used in studies exploring new synthetic methodologies and biological evaluations of piperazine derivatives.

- Agricultural Chemistry: Investigated for potential use in agrochemicals due to its biological activity.

Research on interaction studies involving 2-Cyclopropyl-piperazine dihydrochloride has focused on its binding affinities and effects on various receptors:

- Serotonin Receptors: Studies indicate that this compound may act as a partial agonist or antagonist at specific serotonin receptor subtypes, influencing mood regulation.

- Dopamine Receptors: Its structural similarity to known antipsychotics suggests potential interactions with dopamine receptors, affecting psychotropic activity.

Several compounds share structural features or biological activities with 2-Cyclopropyl-piperazine dihydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(Cyclopropylmethyl)piperazine | Antidepressant properties | Contains a methyl group instead of cyclopropyl | |

| 1-(Cyclopropylcarbonyl)piperazine | Anticancer agent | Contains a carbonyl group, enhancing reactivity | |

| Piperazine | Broad pharmacological uses | Basic structure without additional substituents |

The distinctiveness of 2-Cyclopropyl-piperazine dihydrochloride lies in its specific cyclopropyl substitution, which influences its pharmacological profile compared to other piperazine derivatives.